Ro 25-6981 maleate

Overview

Description

Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. It is widely used in neuroscience research due to its high specificity and efficacy in blocking these receptors. The compound has shown significant neuroprotective effects and is used to study various neurological conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders .

Scientific Research Applications

Ro 25-6981 maleate has a wide range of scientific research applications:

Chemistry: Used to study the structure and function of NMDA receptors and to develop new receptor antagonists.

Biology: Employed in research on synaptic transmission, neuroplasticity, and neuroprotection.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, neuropathic pain, and psychiatric disorders.

Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Target of Action

Ro 25-6981 maleate is a potent and selective antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors, specifically targeting the NR2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of several subunits that make up this receptor. The NMDA receptor plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

This compound acts as an activity-dependent blocker of NMDA receptors containing the NR2B subunit . It selectively inhibits these receptors with IC50 values of 0.009 μM for NR2B vs. 52 μM for NR2A subunits . This means that this compound is over 5000 times more selective for NR2B subunits than NR2A subunits.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By selectively blocking NMDA receptors containing the NR2B subunit, this compound can modulate the activity of this pathway, which plays a key role in neuronal communication and synaptic plasticity .

Pharmacokinetics

It is known to be soluble in water, which may influence its absorption and distribution in the body

Result of Action

This compound has been shown to have neuroprotectant effects and to reduce inflammatory and neuropathic pain in rodent models . Its selective inhibition of NMDA receptors containing the NR2B subunit can protect neurons from excitotoxicity, a process where neurons are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules can influence the binding of this compound to its target receptors.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ro 25-6981 maleate is an activity-dependent blocker of NMDA receptors that contain the NR2B subunit . It displays no significant activity at kainate/AMPA receptors, Na+ and Ca2+ channels at concentrations showing maximal protection in neurotoxicity tests .

Cellular Effects

This compound has been shown to have neuroprotective actions in vivo and in vitro . It protects cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking NMDA receptors that contain the NR2B subunit . This blocking action is activity-dependent, meaning it occurs when the NMDA receptors are activated .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Dosage Effects in Animal Models

Preparation Methods

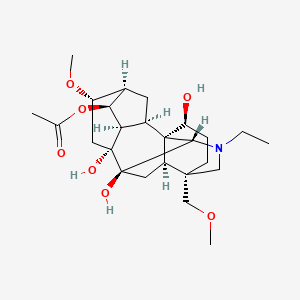

Synthetic Routes and Reaction Conditions

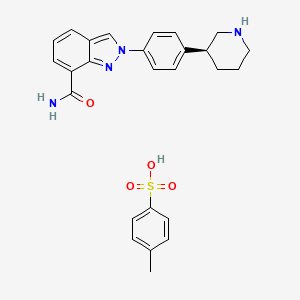

Ro 25-6981 maleate is synthesized through a multi-step chemical process The synthesis begins with the preparation of the core structure, which involves the formation of a piperidine ringThe final step involves the formation of the maleate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

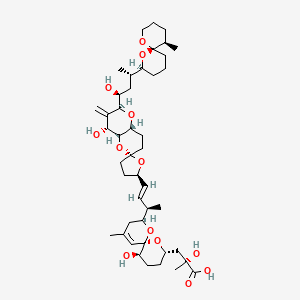

Ro 25-6981 maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which are used to study its metabolic pathways.

Reduction: Reduction reactions can modify the compound’s functional groups, altering its pharmacological properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs with different biological activities

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives and analogs of this compound, which are used in research to study the compound’s structure-activity relationships and to develop new therapeutic agents .

Comparison with Similar Compounds

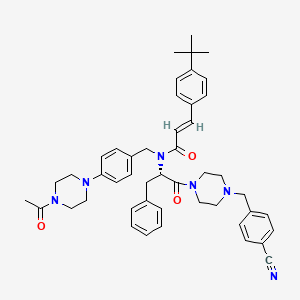

Ro 25-6981 maleate is unique in its high selectivity and potency for NR2B-containing NMDA receptors. Similar compounds include:

Ifenprodil: Another NR2B antagonist, but with lower selectivity and potency compared to this compound.

TCN-201: A selective antagonist for NR2A-containing NMDA receptors, used for comparative studies with NR2B antagonists.

MK-801: A non-selective NMDA receptor antagonist, which blocks all subtypes of NMDA receptors but has more side effects

This compound stands out due to its high specificity for NR2B subunits, making it a valuable tool in neuroscience research and drug development .

Properties

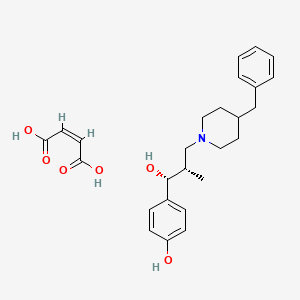

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJZEHCQSUBZDY-SEELMCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-76-6 | |

| Record name | 1312991-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)